

A Technical Guide to the VS38 Antibody: Characterization and Application in Research

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the VS38 antibody. The document details the discovery, characterization, and application of this antibody, with a focus on its utility as a marker for plasma cells and other cell types expressing its target antigen.

Introduction to the VS38 Antibody

The VS38 monoclonal antibody is a valuable tool in immunohistochemistry and flow cytometry for the identification of normal and neoplastic plasma cells. First described in 1994, it recognizes an intracellular antigen, making it particularly useful for distinguishing plasma cells from other hematopoietic cells.[1][2][3][4] Subsequent research identified the target of the VS38 antibody as the p63 rough endoplasmic reticulum protein, now more commonly known as Cytoskeleton-Associated Protein 4 (CKAP4) or Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63).[5] Due to its intracellular target, the VS38 antibody, particularly its commercially available variant VS38c, has found significant application in monitoring plasma cell populations in patients treated with therapies targeting surface antigens, such as the anti-CD38 antibody daratumumab.

Antibody Characteristics and Quantitative Data

The VS38 antibody is a mouse monoclonal antibody that recognizes a 64 kilodalton (kDa) intracytoplasmic antigen. Its primary utility lies in its ability to specifically stain cells with a high level of protein secretion machinery, such as plasma cells.



Table 1: Summary of VS38 Antibody Characteristics

Characteristic	Description	Source
Antibody Type	Mouse Monoclonal	
Target Antigen	p63 / CLIMP-63 / CKAP4	
Antigen MW	64 kDa	
Antigen Location	Intracytoplasmic (Rough Endoplasmic Reticulum)	_
Primary Applications	Immunohistochemistry, Flow Cytometry	-

Quantitative Data:

A review of the available scientific literature did not yield specific quantitative data on the binding affinity (e.g., Kd, Kon, Koff) of the VS38 antibody to its target antigen. The characterization of this antibody has been primarily qualitative, focusing on its staining patterns in various tissues and cell types.

Experimental Protocols

Detailed experimental protocols for the primary applications of the VS38 antibody are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for using the VS38 antibody to stain paraffin-embedded tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.



- Rehydrate the tissue sections by sequential immersion in:
 - 100% ethanol (2 changes, 3 minutes each)
 - 90% ethanol (3 minutes)
 - 80% ethanol (3 minutes)
- Rinse gently with running tap water for 30 seconds.
- Place slides in a phosphate-buffered saline (PBS) wash bath for 30 minutes.
- Antigen Retrieval:
 - For routinely fixed specimens, a microwave method of antigen retrieval is recommended.
 - Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).
 - Heat in a microwave until the solution boils, then maintain at a sub-boiling temperature for 10-20 minutes.
 - Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
 - Rinse with PBS.
- Blocking and Staining:
 - Incubate the slides with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to block non-specific antibody binding.
 - Incubate with the VS38 primary antibody, diluted to its optimal concentration in the blocking solution, for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the slides three times with PBS for 5 minutes each.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., antimouse IgG) for 1 hour at room temperature.



- Wash the slides three times with PBS for 5 minutes each.
- Detection and Counterstaining:
 - Develop the signal using a suitable HRP substrate (e.g., DAB).
 - Wash with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

Intracellular Flow Cytometry Protocol for VS38c

This protocol is for the intracellular staining of cells in suspension with the VS38c antibody.

- · Cell Preparation:
 - Prepare a single-cell suspension from bone marrow aspirates or other tissues.
 - Perform a red blood cell lysis if necessary.
 - Wash the cells with PBS.
- Surface Staining (Optional):
 - If co-staining for surface markers, incubate the cells with fluorochrome-conjugated antibodies against surface antigens for 20-30 minutes at 4°C, protected from light.
 - Wash the cells with flow cytometry staining buffer (e.g., PBS with 1% BSA).
- Fixation and Permeabilization:
 - Fix the cells by incubating with a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
 - Wash the cells with PBS.



- Permeabilize the cells by incubating with a permeabilization buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization solution) for 10-15 minutes at room temperature.
- Intracellular Staining:
 - Incubate the permeabilized cells with the VS38c antibody, diluted in permeabilization buffer, for 30 minutes at room temperature, protected from light.
 - Wash the cells twice with permeabilization buffer.
- Data Acquisition:
 - Resuspend the cells in flow cytometry staining buffer.
 - Acquire the data on a flow cytometer.

Target Antigen: CKAP4 (CLIMP-63)

The VS38 antibody recognizes Cytoskeleton-Associated Protein 4 (CKAP4), a type II transmembrane protein predominantly located in the rough endoplasmic reticulum (ER). CKAP4 plays a role in maintaining the structure of the ER and anchoring it to the cytoskeleton. While primarily an intracellular protein, CKAP4 can also be present on the cell surface where it functions as a receptor for various ligands, including Dickkopf-1 (DKK1), surfactant protein A, and tissue plasminogen activator.

CKAP4 Signaling Pathways

In several cancers, the interaction of DKK1 with surface-expressed CKAP4 has been shown to activate pro-proliferative signaling pathways, primarily the PI3K/AKT pathway. This is a Wnt-independent signaling cascade. The activation of this pathway can promote cancer cell proliferation, migration, and invasion.

Data Presentation

The reactivity of the VS38 antibody with various normal and neoplastic tissues has been characterized.

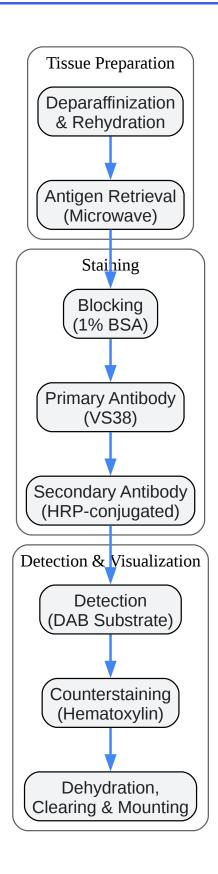


Table 2: Reactivity of VS38 Antibody with Normal and Neoplastic Tissues

Tissue/Cell Type	Reactivity
Normal Tissues	
Plasma Cells	Strong
Epithelial Elements	Weak
Other Hematopoietic Cells	Negative
Neoplastic Tissues	
Myeloma/Plasmacytoma	Strong
Lymphoplasmacytoid Lymphoma	Positive
Lymphocytic Lymphoma	Negative
Follicular Lymphoma	Negative
Large Cell Lymphomas	Subdivides into two groups
Neuroendocrine Tumors	Positive (in a majority of cases)
Melanocytic Lesions	Positive
Osteosarcoma	Positive

Mandatory Visualizations Experimental Workflows

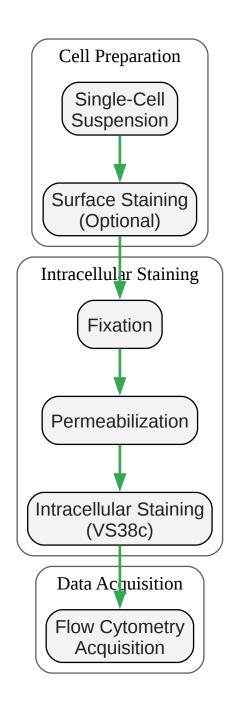




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Caption: Immunohistochemistry workflow for VS38 antibody staining.



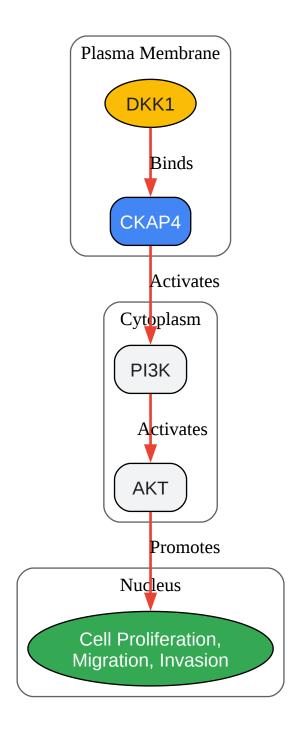


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Caption: Intracellular flow cytometry workflow for VS38c antibody.

Signaling Pathway





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Caption: DKK1-CKAP4 signaling pathway.

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